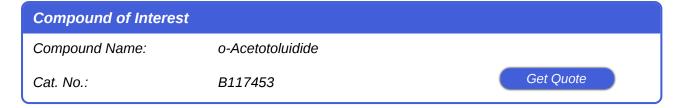


# An In-depth Technical Guide to o-Acetotoluidide: CAS Number, Identifiers, and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides a comprehensive overview of **o-Acetotoluidide**, a key chemical intermediate. It details its chemical identifiers, including its CAS number, and summarizes its physical and chemical properties. A detailed experimental protocol for its synthesis via the acetylation of o-toluidine is provided, along with a workflow diagram. This document is intended to serve as a valuable resource for professionals in research, and drug development.

# **Chemical Identifiers and Properties**

**o-Acetotoluidide**, also known as N-(2-methylphenyl)acetamide, is an aromatic amide that serves as a significant building block in organic synthesis.[1] Its unique structure makes it a versatile precursor for the production of various dyes and pharmaceuticals.[2]

## **Identifiers**

A comprehensive list of identifiers for **o-Acetotoluidide** is provided in the table below, facilitating its unambiguous identification in literature and databases.



Identifier Type	Identifier
CAS Number	120-66-1[1][2][3]
IUPAC Name	N-(2-methylphenyl)acetamide[1][2]
Synonyms	o-Acetotoluide, 2'-Methylacetanilide, N-Acetyl-o-toluidine[1][2]
Molecular Formula	C9H11NO[2][3][4]
InChI	InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11)[1]
InChI Key	BPEXTIMJLDWDTL-UHFFFAOYSA-N[1][2][3]
SMILES	CC1=CC=CC=C1NC(=O)C[1][2]
EC Number	204-414-4[5]
NSC Number	3365[4]

# **Physical and Chemical Properties**

The key physical and chemical properties of **o-Acetotoluidide** are summarized in the following table. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value
Molecular Weight	149.19 g/mol [1][2][3]
Appearance	Colorless crystals or white crystalline solid[1][2]
Melting Point	109-112 °C[5]
Boiling Point	296 °C[5]
Density	1.16 g/mL[5]
Solubility	Insoluble in water; soluble in alcohol, chloroform, and ether[1][2]



## Synthesis of o-Acetotoluidide

The most common and efficient method for the synthesis of **o-Acetotoluidide** is the acetylation of o-toluidine using acetic anhydride.[2] This reaction involves the introduction of an acetyl group onto the nitrogen atom of the amino group in o-toluidine.

## **Experimental Protocol**

This protocol is adapted from a procedure described in Organic Syntheses.[6]

#### Materials:

- o-Toluidine (0.839 mole, 90 g, 90.2 mL)
- Glacial Acetic Acid (90 mL)
- Acetic Anhydride (1.90 mole, 180 mL)
- Ice
- Water

#### Procedure:

- Reaction Setup: In a 750-mL two-necked flask equipped with a thermometer, slowly add 90 g (90.2 mL, 0.839 mole) of o-toluidine to a mixture of 90 mL of glacial acetic acid and 180 mL (1.90 mole) of acetic anhydride. The acetylation reaction is exothermic.
- Cooling: Cool the reaction mixture in an ice bath. Crystallization of o-Acetotoluidide may occur at this stage. Allow the crystallization to go to completion, which is indicated by a decrease in the evolution of heat.
- Isolation of Product: Pour the reaction mixture onto a mixture of 400 g of ice and 200 mL of ice water in a beaker. Stir the mixture until the ice has melted and the product has fully precipitated.
- Filtration: Collect the precipitated o-Acetotoluidide by vacuum filtration using a Büchner funnel.



- Washing: Wash the collected solid with several portions of cold water to remove any remaining acetic acid and other water-soluble impurities.
- Drying: Dry the purified o-Acetotoluidide, for instance by air drying on the filter paper followed by placing it in a desiccator.

## **Purification**

The crude **o-Acetotoluidide** can be further purified by recrystallization.

#### Procedure:

- Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol and water.
- Dissolution: Dissolve the crude o-Acetotoluidide in a minimum amount of hot ethanol.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
- Hot Filtration (Optional): If charcoal was added, perform a hot gravity filtration to remove the charcoal.
- Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
- Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them thoroughly.

# **Experimental Workflow and Logical Relationships**

The synthesis of **o-Acetotoluidide** follows a logical progression of steps, from the initial reaction to the final purification. This workflow is visualized in the following diagram.





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Caption: Synthesis workflow for **o-Acetotoluidide**.

## Conclusion

This technical guide has provided essential information on **o-Acetotoluidide** for researchers and professionals in the chemical and pharmaceutical industries. The detailed identifiers, properties, and a comprehensive synthesis protocol offer a solid foundation for its use in further research and development. The provided workflow diagram visually summarizes the key steps in its preparation, ensuring a clear understanding of the process.

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